molecular formula C15H29IO2 B14253211 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- CAS No. 482315-11-7

1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-

Cat. No.: B14253211
CAS No.: 482315-11-7
M. Wt: 368.29 g/mol
InChI Key: CDNZOJZLDAZJHS-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This specific compound has a molecular formula of C12H23IO2 and is characterized by the presence of a hexyl group and an iodohexyl group attached to the dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the removal of water, which drives the reaction to completion. For example, the reaction of heptanal with ethylene glycol in the presence of p-toluenesulfonic acid can yield 2-hexyl-1,3-dioxolane .

Industrial Production Methods

Industrial production of dioxolanes, including 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)-, often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product. The use of molecular sieves or azeotropic distillation can help in the efficient removal of water during the reaction .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring back to the original aldehyde or ketone.

    Substitution: The iodohexyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- involves its ability to form stable acetal or ketal structures, which protect carbonyl groups from unwanted reactionsThe compound’s stability and reactivity make it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-hexyl-2-(6-iodohexyl)- is unique due to the presence of both hexyl and iodohexyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications requiring selective protection and functionalization of carbonyl compounds .

Properties

CAS No.

482315-11-7

Molecular Formula

C15H29IO2

Molecular Weight

368.29 g/mol

IUPAC Name

2-hexyl-2-(6-iodohexyl)-1,3-dioxolane

InChI

InChI=1S/C15H29IO2/c1-2-3-4-7-10-15(17-13-14-18-15)11-8-5-6-9-12-16/h2-14H2,1H3

InChI Key

CDNZOJZLDAZJHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(OCCO1)CCCCCCI

Origin of Product

United States

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